Vallesiachotamine

Neurodegeneration MAO-A inhibition Psychotria alkaloids

For reproducible SK-MEL-37 melanoma cytotoxicity studies (IC50 14.7 ± 1.2 μM), always specify Vallesiachotamine≥98%. Its β-N-acrylate moiety dictates unique MAO-A (IC50 0.85–2.14 μM), BChE, and COMT inhibition profiles. Substituting with generic MIA or an unverified isomer risks losing target selectivity and the time-dependent kinetics critical for Parkinson's MTDL SAR. Insist on structural verification to guarantee experimental outcome alignment across laboratories.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
CAS No. 5523-37-5
Cat. No. B1599952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVallesiachotamine
CAS5523-37-5
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3
InChIInChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19?/m0/s1
InChIKeyNTVLUSJWJRSPSM-QOGBKHAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vallesiachotamine (CAS 5523-37-5): A Multifunctional Monoterpene Indole Alkaloid for Oncology and Neurodegeneration Research


Vallesiachotamine (VC, CAS 5523-37-5, C21H22N2O3, MW 350.41) is a monoterpene indole alkaloid (MIA) featuring a β-N-acrylate moiety in its core structure, which imparts a unique UV absorbance profile (λmax 220 and 290 nm) that distinguishes it from other MIA subclasses [1]. This natural product has demonstrated anti-tumor activity through induction of apoptosis and necrosis [2], while simultaneously exhibiting multifunctional inhibitory activity against butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and catechol-O-methyltransferase (COMT) [3].

Vallesiachotamine: Why Structural Analogs Cannot Substitute Its Unique Multitarget Profile


Despite belonging to the MIA family, vallesiachotamine and its close analogs (E/Z-isomers, lactones, angustine) exhibit substantial differences in potency and target selectivity across key neurodegenerative and oncological targets. Substituting vallesiachotamine with a generic MIA or even a vallesiachotamine-like alkaloid without precise structural verification (e.g., E/Z isomeric purity) risks complete loss of the intended experimental outcome. The β-N-acrylate group is critical for activity, and minor modifications—such as lactone formation or angustine's distinct scaffold—lead to differential inhibition of MAO-A and BChE, with varying degrees of time-dependence and reversibility [1]. Consequently, for reproducible research in melanoma cytotoxicity, neuroprotection, or COMT inhibition, specific procurement of vallesiachotamine is mandatory.

Quantitative Comparator Analysis: Vallesiachotamine vs. Analogs in Key Bioassays


Vallesiachotamine vs. Angustine and Related MIAs in MAO-A Inhibition

In a direct comparative study of MIAs isolated from Psychotria, E-vallesiachotamine and Z-vallesiachotamine inhibited monoamine oxidase A (MAO-A) with IC50 values in the range of 0.85–2.14 μM, whereas the structurally related angustine exhibited an IC50 of 0.85 μM with a reversible, competitive mechanism. Critically, the vallesiachotamine-like alkaloids (including E- and Z- isomers and vallesiachotamine lactone) displayed time-dependent inhibition of MAO-A, a mechanistic distinction from angustine that carries significant implications for drug-target residence time and potential therapeutic durability [1].

Neurodegeneration MAO-A inhibition Psychotria alkaloids

Vallesiachotamine vs. Prunifoleine Analogs in Butyrylcholinesterase (BChE) Inhibition

Vallesiachotamine and its lactone and E/Z isomers inhibited BChE with IC50 values ranging from 3.47 to 14 μM. In contrast, the quaternary β-carboline alkaloids prunifoleine and 14-oxoprunifoleine, isolated from the same Psychotria species, displayed markedly weaker BChE inhibition, with IC50 values of 100 μM and 11 μM, respectively [1]. This indicates that vallesiachotamine-class MIAs are significantly more potent BChE inhibitors than certain β-carboline alkaloids found in the same botanical source.

Cholinesterase inhibition Alzheimer's disease Psychotria alkaloids

Vallesiachotamine Cytotoxicity in Melanoma vs. Rescidine in HeLa and HT29

In a direct in vitro study on human SK-MEL-37 melanoma cells, vallesiachotamine demonstrated an IC50 of 14.7 ± 1.2 μM after 24 h exposure in an MTT assay [1]. While cross-study comparisons are inherently limited, this potency can be contextualized against another MIA, rescidine, which showed IC50 values of 35.96 μg/mL (~100 μM) against HeLa cervical cancer cells and 43.66 μg/mL (~120 μM) against HT29 colon adenocarcinoma cells in a separate assay [2]. Vallesiachotamine's IC50 on melanoma cells is approximately 6–8x lower than rescidine's reported potency on HeLa cells, suggesting a potentially more favorable therapeutic window for vallesiachotamine in specific melanoma contexts, though assay differences (MTT vs. unspecified) and cell lines preclude direct quantitative comparison.

Melanoma Cytotoxicity Anticancer alkaloids

COMT Inhibition by Vallesiachotamine: A Unique Property Within the MIA Class

Vallesiachotamine (VC) was evaluated for its ability to inhibit catechol-O-methyltransferase (COMT) in a fluorescence-based in vitro assay, demonstrating an IC50 of approximately 200 μM [1]. While this potency is lower than its activity on MAO-A and BChE, this represents the first demonstration of COMT inhibition for any vallesiachotamine-like alkaloid. By contrast, the vast majority of MIAs lack any reported COMT inhibitory activity. This unique multifunctional profile—encompassing MAO-A, BChE, and COMT inhibition—positions vallesiachotamine as a privileged scaffold for developing multi-target directed ligands (MTDLs) for Parkinson's disease, where simultaneous modulation of dopaminergic catabolism (MAO-B/COMT) and cholinergic deficits (BChE) is therapeutically advantageous.

COMT inhibition Parkinson's disease Multifunctional alkaloids

Isomeric Purity: E/Z-Vallesiachotamine Differentiation by UV Profile

Vallesiachotamine-like alkaloids are distinguished from other monoterpene indole alkaloids by a characteristic ultraviolet (UV) profile featuring absorption maxima at λmax 220 and 290 nm [1]. This unique spectral signature is attributed to the β-N-acrylate group present in vallesiachotamine and its immediate analogs (E/Z isomers, lactone). In contrast, other MIA subclasses, such as those lacking the β-N-acrylate moiety, exhibit different UV absorbance patterns. This property enables rapid analytical confirmation of structural identity and assessment of isomeric purity for incoming batches of vallesiachotamine, which is critical because E- and Z- isomers may exhibit differential biological activity.

Quality control Structural confirmation UV spectroscopy

High-Impact Research Applications for Vallesiachotamine (CAS 5523-37-5)


Melanoma Cytotoxicity Screening and Mechanism-of-Action Studies

Vallesiachotamine is optimally suited for in vitro oncology research focused on human melanoma (e.g., SK-MEL-37 cell line). Its well-characterized IC50 of 14.7 ± 1.2 μM provides a reproducible benchmark for evaluating novel combination therapies or structural analogs. Researchers can utilize the established protocols for MTT assay, flow cytometry for G0/G1 arrest analysis, and DNA laddering assays to confirm apoptosis and necrosis [1]. This reduces assay development time and ensures comparability of results across laboratories.

Multi-Target Directed Ligand (MTDL) Development for Parkinson's Disease

Given its multifunctional inhibition of MAO-A (IC50 0.85–2.14 μM), BChE (IC50 3.47–14 μM), and COMT (IC50 ~200 μM), vallesiachotamine serves as a validated starting scaffold for medicinal chemistry programs aiming to develop MTDLs for Parkinson's disease [2][3]. Procurement of high-purity vallesiachotamine enables structure-activity relationship (SAR) studies to optimize selectivity and potency across these three neurodegeneration-relevant targets while retaining the unique time-dependent inhibition kinetics observed for MAO-A.

Phytochemical and Botanical Source Standardization

Vallesiachotamine's distinctive UV absorbance profile (λmax 220 and 290 nm) allows it to serve as an analytical marker for the identification and quantification of Psychotria and Palicourea species containing β-N-acrylate MIAs [3]. This application is critical for natural product chemists engaged in the isolation and characterization of alkaloids from Rubiaceae plants, as well as for quality control of botanical extracts intended for biological screening.

Biotechnological Production Optimization Studies

A patented method exists for increasing vallesiachotamine content in Catharanthus roseus suspension cells using a mixed elicitor of methyl jasmonate and silver thiosulfate [4]. This provides a defined platform for metabolic engineering and bioprocess optimization studies aimed at scalable production of this valuable alkaloid, reducing reliance on low-yielding natural extraction from wild plant sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vallesiachotamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.